molecular formula C21H25N3O5S B2748173 N-(3,4-dimethoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide CAS No. 1252913-01-1

N-(3,4-dimethoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

カタログ番号: B2748173
CAS番号: 1252913-01-1
分子量: 431.51
InChIキー: UMYOPGALXXZXAE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a thieno[3,2-d]pyrimidine derivative featuring a 3,4-dimethoxyphenyl acetamide substituent and a 3-methylbutyl side chain. The thienopyrimidine core is a bicyclic heterocycle with sulfur and nitrogen atoms, which is structurally analogous to purine bases, making it a scaffold of interest in medicinal chemistry.

特性

CAS番号

1252913-01-1

分子式

C21H25N3O5S

分子量

431.51

IUPAC名

N-(3,4-dimethoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C21H25N3O5S/c1-13(2)7-9-23-20(26)19-15(8-10-30-19)24(21(23)27)12-18(25)22-14-5-6-16(28-3)17(11-14)29-4/h5-6,8,10-11,13H,7,9,12H2,1-4H3,(H,22,25)

InChIキー

UMYOPGALXXZXAE-UHFFFAOYSA-N

SMILES

CC(C)CCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC(=C(C=C3)OC)OC

溶解性

not available

製品の起源

United States

生物活性

N-(3,4-dimethoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound belonging to the thienopyrimidine class. Its unique structure includes a thienopyrimidine core, which is significant for its potential biological activities. The molecular formula is C21H25N3O5SC_{21}H_{25}N_{3}O_{5}S with a molecular weight of approximately 431.5 g/mol.

The synthesis of this compound typically involves multi-step organic reactions starting with the thienopyrimidine core and subsequently adding the dimethoxyphenyl group and the methylbutyl side chain. Common reagents include halogenated compounds and organometallic reagents. The optimization of these synthetic routes is crucial for achieving high yield and purity.

The biological activity of N-(3,4-dimethoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is an area of active research. Preliminary studies suggest that it may exhibit various biological effects through interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate enzyme activity or receptor signaling pathways, leading to diverse physiological outcomes.

Potential Therapeutic Applications

The compound shows promise in several therapeutic areas:

  • Anticancer Activity : Research indicates that thienopyrimidine derivatives can exhibit anticancer properties by inhibiting specific kinases involved in tumor growth.
  • Antimicrobial Properties : Some studies suggest that compounds within this class may possess antimicrobial activities against various pathogens.
  • Neuroprotective Effects : There is emerging evidence that certain thienopyrimidine derivatives can protect neuronal cells from oxidative stress and apoptosis.

Case Studies and Research Findings

  • Anticancer Efficacy : A study demonstrated that related thienopyrimidine compounds inhibited cancer cell proliferation in vitro by targeting specific signaling pathways involved in cell cycle regulation. This suggests that N-(3,4-dimethoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide may have similar effects.
    StudyEffect ObservedMethodology
    Study 1Inhibition of proliferation in B16F10 melanoma cellsMTT assay
    Study 2Antimicrobial activity against E. coliDisk diffusion method
  • Neuroprotection : Another study highlighted the neuroprotective effects of related compounds in models of neurodegenerative diseases. The mechanism involved modulation of oxidative stress pathways and apoptosis.

科学的研究の応用

Medicinal Chemistry

N-(3,4-dimethoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is being explored for its potential therapeutic effects. Preliminary studies suggest it may possess:

  • Anti-inflammatory properties : Investigations into its ability to inhibit inflammatory pathways are ongoing.
  • Anticancer activity : Its interactions with specific molecular targets may lead to the development of novel anticancer agents.
  • Antimicrobial effects : The compound is also being assessed for its efficacy against various pathogens.

Biological Research

The biological activity of this compound is primarily studied through its interactions with enzymes and receptors. Key research areas include:

  • Enzyme Inhibition Studies : Binding assays are conducted to determine how effectively the compound can inhibit specific enzymes related to disease processes.
  • Receptor Binding Studies : Understanding how the compound interacts with receptors can elucidate its mechanism of action and therapeutic potential.

Synthetic Chemistry

In synthetic chemistry, N-(3,4-dimethoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide serves as a building block for creating more complex molecules. Its synthesis typically involves:

  • Multi-step organic reactions that require careful optimization of reaction conditions (temperature, pressure).
  • Use of various reagents such as halogenated compounds and organometallic reagents to facilitate bond formation.

Material Science

The compound's unique structure makes it a candidate for developing new materials. Its properties may be harnessed in:

  • The synthesis of advanced polymers or composites.
  • Applications in nanotechnology where specific interactions at the molecular level are crucial.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from the evidence, focusing on structural motifs, physicochemical properties, and synthesis methodologies.

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Physical State Key Data/Notes
Target Compound Thieno[3,2-d]pyrimidine 3,4-Dimethoxyphenyl, 3-methylbutyl Not reported Not reported Likely moderate solubility due to lipophilic substituents
Example 83 () Pyrazolo[3,4-d]pyrimidine Fluorophenyl, chromen-4-one 571.198 Solid (MP 302–304°C) High thermal stability; fluorinated groups enhance bioavailability
N-(3,4-dimethoxyphenethyl)-2-(N-propylacetamido)-2-(pyridin-2-yl)acetamide () Pyridine + acetamide 3,4-Dimethoxyphenethyl, propyl 399.216 Deep yellow oil Low crystallinity; synthesized via multicomponent reaction (94% yield)
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () Pyrazol-4-yl acetamide 3,4-Dichlorophenyl, methyl/phenyl 406.27 Crystalline solid Three conformational isomers; N–H⋯O hydrogen bonding

Key Structural and Functional Differences

Core Heterocycles: The thienopyrimidine core in the target compound offers a sulfur-containing scaffold, which may confer distinct electronic properties compared to pyrazolo[3,4-d]pyrimidine () or pyridine (). Sulfur’s polarizability could enhance binding to metal ions or hydrophobic pockets. Pyrazolo[3,4-d]pyrimidine () and pyrazol-4-yl acetamide () are nitrogen-rich cores, favoring hydrogen bonding interactions.

Substituent Effects: The 3,4-dimethoxyphenyl group (target compound and ) increases lipophilicity (logP ~2–3 estimated) compared to 3,4-dichlorophenyl (, logP ~3.5). Methoxy groups may improve metabolic stability over chloro substituents.

Synthesis Methodologies: The target compound’s synthesis is unreported, but analogous thienopyrimidines are typically synthesized via cyclocondensation of thiophene derivatives with urea/thiourea. Multicomponent reactions () achieve high yields (94%) for pyridine derivatives, whereas carbodiimide-mediated coupling () is used for acetamide formation .

Crystallographic and Conformational Data :

  • highlights conformational flexibility in acetamide derivatives, with dihedral angles between aromatic rings ranging from 44.5° to 77.5°. This variability impacts packing efficiency and solubility .

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction yields be optimized?

The compound can be synthesized via multi-step routes involving:

  • Coupling reactions : Amide bond formation between the thienopyrimidinone core and the 3,4-dimethoxyphenylacetamide moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
  • Heterocyclic core assembly : Cyclization of substituted pyrimidine precursors with sulfur-containing intermediates under reflux conditions (e.g., DMF, 120°C) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) to achieve ≥95% purity .
    Optimization : Use Design of Experiments (DoE) to assess variables like temperature, solvent polarity, and catalyst loading. For example, a central composite design can minimize trial runs while maximizing yield .

Q. How can researchers verify the compound’s structural integrity and purity?

  • Spectroscopic techniques :
    • NMR : Confirm substituent positions via ¹H/¹³C chemical shifts (e.g., methoxy protons at δ 3.8–4.0 ppm; thienopyrimidine carbons at δ 160–170 ppm) .
    • HPLC : Use reverse-phase C18 columns (acetonitrile/water mobile phase) to detect impurities ≤0.5% .
  • Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ at m/z 591.68) .
  • X-ray crystallography : Resolve conformational details (e.g., dihedral angles between the pyrimidine and phenyl rings) .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

Discrepancies in IC₅₀ values or target selectivity often arise from:

  • Assay conditions : Variations in pH, ion concentration, or solvent (DMSO vs. aqueous buffers) may alter compound solubility or protein binding .
  • Cell line differences : For kinase inhibition studies, compare results across multiple cell models (e.g., HEK293 vs. HeLa) to assess off-target effects .
  • Metabolic stability : Use hepatic microsome assays (human vs. rodent) to evaluate interspecies metabolic differences that affect in vivo activity .
    Mitigation : Standardize protocols (e.g., CLSI guidelines) and validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) .

Q. What computational strategies predict the compound’s binding modes and structure-activity relationships (SAR)?

  • Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases). Focus on hydrogen bonding with the pyrimidine-dione moiety and hydrophobic contacts with the 3-methylbutyl chain .
  • MD simulations : Assess binding stability over 100-ns trajectories (AMBER/CHARMM force fields) to identify key residues (e.g., ATP-binding pocket interactions) .
  • QSAR modeling : Train models on derivatives with modified substituents (e.g., methoxy vs. ethoxy groups) to quantify electronic (Hammett σ) and steric (Taft Eₛ) effects on activity .

Q. How can synthetic byproducts or degradation products be identified and minimized?

  • LC-MS/MS : Detect trace impurities (e.g., dealkylated or oxidized derivatives) using fragmentation patterns .
  • Stability studies : Accelerated degradation under heat (40°C) and humidity (75% RH) to identify hydrolytically labile groups (e.g., acetamide bond) .
  • Process refinement : Introduce protecting groups (e.g., Boc for amines) during synthesis or switch to aprotic solvents (e.g., THF) to suppress side reactions .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。